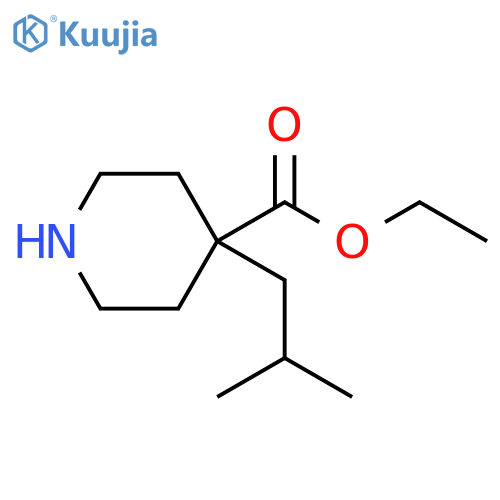Cas no 1227243-23-3 (ethyl 4-(2-methylpropyl)piperidine-4-carboxylate)

1227243-23-3 structure
商品名:ethyl 4-(2-methylpropyl)piperidine-4-carboxylate
ethyl 4-(2-methylpropyl)piperidine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-(2-methylpropyl)piperidine-4-carboxylate
-
- インチ: 1S/C12H23NO2/c1-4-15-11(14)12(9-10(2)3)5-7-13-8-6-12/h10,13H,4-9H2,1-3H3
- InChIKey: YRPFSXQZRTYELP-UHFFFAOYSA-N
- ほほえんだ: N1CCC(CC(C)C)(C(OCC)=O)CC1
ethyl 4-(2-methylpropyl)piperidine-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM468585-1g |
ethyl 4-(2-methylpropyl)piperidine-4-carboxylate |
1227243-23-3 | 95%+ | 1g |
$1074 | 2022-09-03 | |
| Enamine | EN300-1266421-5.0g |
ethyl 4-(2-methylpropyl)piperidine-4-carboxylate |
1227243-23-3 | 95% | 5g |
$2566.0 | 2023-06-08 | |
| Enamine | EN300-1266421-0.5g |
ethyl 4-(2-methylpropyl)piperidine-4-carboxylate |
1227243-23-3 | 95% | 0.5g |
$691.0 | 2023-06-08 | |
| A2B Chem LLC | AX55972-100mg |
ethyl 4-(2-methylpropyl)piperidine-4-carboxylate |
1227243-23-3 | 95% | 100mg |
$358.00 | 2024-04-20 | |
| Aaron | AR01EIQ8-500mg |
ethyl 4-(2-methylpropyl)piperidine-4-carboxylate |
1227243-23-3 | 95% | 500mg |
$976.00 | 2025-02-10 | |
| A2B Chem LLC | AX55972-1g |
ethyl 4-(2-methylpropyl)piperidine-4-carboxylate |
1227243-23-3 | 95% | 1g |
$966.00 | 2024-04-20 | |
| A2B Chem LLC | AX55972-2.5g |
ethyl 4-(2-methylpropyl)piperidine-4-carboxylate |
1227243-23-3 | 95% | 2.5g |
$1862.00 | 2024-04-20 | |
| A2B Chem LLC | AX55972-10g |
ethyl 4-(2-methylpropyl)piperidine-4-carboxylate |
1227243-23-3 | 95% | 10g |
$4043.00 | 2024-04-20 | |
| Enamine | EN300-1266421-0.1g |
ethyl 4-(2-methylpropyl)piperidine-4-carboxylate |
1227243-23-3 | 95% | 0.1g |
$306.0 | 2023-06-08 | |
| Enamine | EN300-1266421-0.25g |
ethyl 4-(2-methylpropyl)piperidine-4-carboxylate |
1227243-23-3 | 95% | 0.25g |
$438.0 | 2023-06-08 |
ethyl 4-(2-methylpropyl)piperidine-4-carboxylate 関連文献
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
1227243-23-3 (ethyl 4-(2-methylpropyl)piperidine-4-carboxylate) 関連製品
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
